

4-Cyclohexyl-1,3-thiazol-2-amine molecular structure and formula

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Compound of Interest

Compound Name: 4-Cyclohexyl-1,3-thiazol-2-amine

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An In-Depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **4-Cyclohexyl-1,3-thiazol-2-amine**, a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. We delve into its core molecular structure, physicochemical properties, and established identifiers. This document outlines a representative synthetic pathway, details expected spectroscopic signatures for structural verification, and discusses the compound's relevance within the broader context of medicinal chemistry and drug discovery. The guide is structured to serve as a foundational resource for researchers investigating this molecule or related analogues for potential therapeutic applications.

Introduction: The 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is recognized as a "privileged scaffold" in medicinal chemistry.^[1] This structural motif is prevalent in a multitude of biologically active compounds and approved pharmaceuticals, owing to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.^[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2]}

The compound **4-Cyclohexyl-1,3-thiazol-2-amine** incorporates this critical pharmacophore, functionalized with a lipophilic cyclohexyl group that can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental characteristics of this molecule is the first step toward exploring its potential in drug development programs.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of **4-Cyclohexyl-1,3-thiazol-2-amine** is defined by its molecular formula and a set of unique chemical identifiers.^[3] These properties are crucial for database registration, literature searches, and computational modeling.

Molecular Formula: C₉H₁₄N₂S^{[3][4]}

IUPAC Name: **4-cyclohexyl-1,3-thiazol-2-amine**^[3]

A summary of its key computed physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability.

Property	Value	Source
Molecular Weight	182.29 g/mol	^[3]
Exact Mass	182.08776963 Da	^[3]
CAS Number	7496-55-1	^{[3][4]}
XLogP3 (Predicted Lipophilicity)	2.8 - 3.35	^{[3][4]}
Hydrogen Bond Donors	1 (amine group)	^[3]
Hydrogen Bond Acceptors	2 (ring nitrogens)	^[3]
Density (Predicted)	1.171 g/cm ³	^[4]
Boiling Point (Predicted)	332.3 °C at 760 mmHg	^[4]
Flash Point (Predicted)	154.8 °C	^[4]

Molecular Structure and Representation

The structure consists of a five-membered 1,3-thiazole ring, which is substituted at position 4 with a cyclohexyl group and at position 2 with a primary amine. The SMILES string for this molecule is C1CCC(CC1)C2=CSC(=N2)N.[3][5]

Caption: 2D molecular structure of **4-Cyclohexyl-1,3-thiazol-2-amine**.

Representative Synthesis Methodology

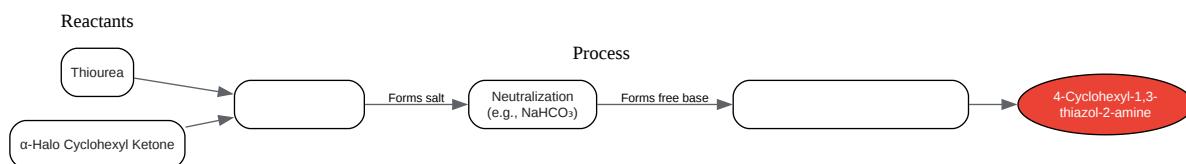
The Hantzsch thiazole synthesis is the most classical and direct method for preparing 2-aminothiazole derivatives. This protocol involves the condensation reaction between an α -haloketone and a thiourea. For the target molecule, the key precursors are 1-chloro-1-cyclohexylacetone (or the corresponding bromo-ketone) and thiourea.

Experimental Protocol: Hantzsch Synthesis

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
- **Initiation of Reaction:** To the stirred solution, add 1-bromo-1-cyclohexylethanone (1.0 equivalent) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.
 - **Causality Note:** Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α -haloketone.
- **Reaction Progression:** Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation:** After cooling to room temperature, the reaction mixture is typically neutralized with a base, such as aqueous sodium bicarbonate or ammonia solution, to deprotonate the resulting thiazolium salt and yield the free amine.
 - **Self-Validation:** Neutralization is critical. The reaction initially forms a hydrobromide salt of the product. The free base is necessary for extraction and is often less water-soluble,

facilitating its precipitation or extraction.

- Purification: The crude product can be isolated by filtration if it precipitates or by extraction with an organic solvent (e.g., ethyl acetate). The final purification is achieved through recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield pure **4-Cyclohexyl-1,3-thiazol-2-amine**.



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Caption: Workflow for the Hantzsch synthesis of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. The following are the expected spectroscopic signatures for **4-Cyclohexyl-1,3-thiazol-2-amine**.

- ¹H NMR: The spectrum should display a singlet for the proton at position 5 of the thiazole ring ($\delta \approx 6.0\text{-}6.5$ ppm). The cyclohexyl protons will appear as a series of multiplets in the aliphatic region ($\delta \approx 1.2\text{-}2.8$ ppm). A broad singlet corresponding to the two amine (-NH₂) protons will also be present, which is exchangeable with D₂O.
- ¹³C NMR: The spectrum will show 9 distinct carbon signals. Key signals include the C2 (amine-bearing carbon, $\delta \approx 168$ ppm), C4 (cyclohexyl-bearing carbon, $\delta \approx 145\text{-}150$ ppm), and C5 ($\delta \approx 100\text{-}105$ ppm). The six carbons of the cyclohexyl ring will appear in the upfield region.
- Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound should exhibit a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact

mass of its protonated form ($\text{C}_9\text{H}_{15}\text{N}_2\text{S}^+$).[5]

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around $3300\text{-}3100\text{ cm}^{-1}$), C-H stretching of the cyclohexyl group (around $2950\text{-}2850\text{ cm}^{-1}$), and the C=N stretching of the thiazole ring (around 1630 cm^{-1}).

Potential Applications in Drug Discovery

While specific biological activity data for **4-Cyclohexyl-1,3-thiazol-2-amine** is not extensively published, the core scaffold is a powerful starting point for drug discovery campaigns.

- Anticancer Research: Numerous N,4-diaryl-1,3-thiazol-2-amines have been synthesized and evaluated as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[6] The cyclohexyl group in the target molecule serves as a non-aromatic lipophilic moiety that could be explored for similar activity, potentially offering a different solubility and metabolic profile compared to aryl-substituted analogues.
- Enzyme Inhibition: Derivatives of 2-aminothiazole have been successfully designed as inhibitors for various enzymes. For instance, related sulfonamide derivatives show selective inhibitory activity toward tumor-associated carbonic anhydrase isoforms (hCA IX and XII).[7] The structure of **4-Cyclohexyl-1,3-thiazol-2-amine** makes it a viable candidate for derivatization and screening against enzyme targets.
- Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Its derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities.[1] This compound could serve as a lead structure for the development of new anti-infective agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Cyclohexyl-1,3-thiazol-2-amine** is associated with several hazard warnings.[3] [4] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Handling Precautions:

- Wear protective gloves, clothing, and eye/face protection.[\[4\]](#)
- Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[\[4\]](#)
- Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[4\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[4\]](#)

Conclusion

4-Cyclohexyl-1,3-thiazol-2-amine is a well-defined chemical entity built upon the high-value 2-aminothiazole scaffold. Its molecular structure and physicochemical properties are readily characterizable, and its synthesis is achievable through established chemical methods like the Hantzsch reaction. While its specific biological functions require further investigation, its structural relationship to a wide array of potent therapeutic agents makes it a molecule of significant interest for medicinal chemists and drug development professionals. This guide provides the foundational knowledge necessary to handle, synthesize, and strategically employ this compound in future research endeavors.

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